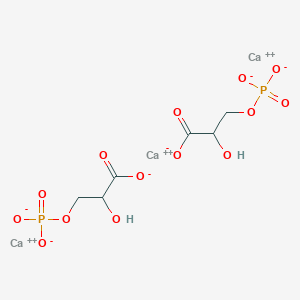
Thorium;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thorium chloride, also known as thorium(IV) chloride, is an inorganic compound with the chemical formula ThCl₄. It is a white, hygroscopic solid that is soluble in water. Thorium chloride is primarily used in the preparation of thorium metal and in various research applications due to its unique properties .
Vorbereitungsmethoden
Thorium chloride can be synthesized through several methods:
-
Carbothermic Reaction: : This method involves the reaction of thorium oxide (ThO₂) with carbon and chlorine gas at high temperatures (700°C to 2600°C):
ThO2+2C+4Cl2→ThCl4+2CO
-
Chlorination with Carbon Tetrachloride: : Thorium oxalate reacts with carbon tetrachloride to produce thorium chloride:
Th(C2O4)2+CCl4→ThCl4+3CO+3CO2
-
Reaction with Ammonium Chloride: : Thorium metal reacts with ammonium chloride to form ammonium thorium hexachloride, which is then heated to produce thorium chloride:
Th+6NH4Cl→(NH4)2ThCl6+4NH3+2H2
The hexachloride salt is then heated at 350°C under high vacuum to produce ThCl₄ .
Analyse Chemischer Reaktionen
Thorium chloride undergoes various chemical reactions:
Reduction: Thorium chloride can be reduced to thorium metal using alkali metals or through electrolysis in a fused mixture of sodium chloride and potassium chloride.
Lewis Base Adducts: Thorium chloride reacts with Lewis bases to form molecular adducts, such as ThCl₄(DME)₂ and ThCl₄(TMEDA)₂.
Oxidation and Substitution: Thorium chloride can participate in oxidation and substitution reactions, although specific conditions and reagents vary depending on the desired products.
Wissenschaftliche Forschungsanwendungen
Thorium chloride has several scientific research applications:
Nuclear Energy: Thorium chloride is used in the preparation of thorium-based nuclear fuels.
Material Science: Thorium chloride is used in the production of high-temperature ceramics and other materials due to its refractory properties.
Chemical Synthesis: Thorium chloride is used as a catalyst and reagent in various chemical reactions, including the synthesis of other thorium compounds.
Wirkmechanismus
The mechanism of action of thorium chloride primarily involves its ability to form stable complexes with various ligands. In nuclear applications, thorium-232 undergoes neutron capture to form uranium-233, which then undergoes fission to release energy. The chloride ions in thorium chloride can also participate in various chemical reactions, influencing the reactivity and stability of the compound .
Vergleich Mit ähnlichen Verbindungen
Thorium chloride can be compared with other thorium compounds, such as thorium nitrate and thorium oxide:
Thorium Nitrate (Th(NO₃)₄): This compound is highly soluble in water and is used in the production of thorium metal and in various analytical applications.
Thorium Oxide (ThO₂): This compound is used in high-temperature ceramics and as a nuclear fuel.
Thorium chloride is unique due to its high reactivity and solubility, making it a versatile compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
51686-35-2 |
|---|---|
Molekularformel |
ClTh- |
Molekulargewicht |
267.49 g/mol |
IUPAC-Name |
thorium;chloride |
InChI |
InChI=1S/ClH.Th/h1H;/p-1 |
InChI-Schlüssel |
WZUHGGWCPANTAD-UHFFFAOYSA-M |
Kanonische SMILES |
[Cl-].[Th] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Nitrotetrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B13764539.png)
![Bis[2-(dimethylamino)ethyl] spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B13764542.png)


![8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-(4-nitrobenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B13764557.png)








